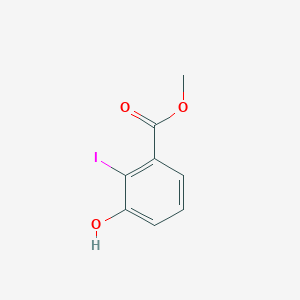

Methyl 3-hydroxy-2-iodobenzoate

Description

Properties

Molecular Formula |

C8H7IO3 |

|---|---|

Molecular Weight |

278.04 g/mol |

IUPAC Name |

methyl 3-hydroxy-2-iodobenzoate |

InChI |

InChI=1S/C8H7IO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,1H3 |

InChI Key |

JNZRHECKQSCTAZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)O)I |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methyl 2-Iodobenzoate

The initial step involves converting 2-iodobenzoic acid into methyl 2-iodobenzoate. According to established procedures, this esterification is achieved by reacting 2-iodobenzoic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields methyl 2-iodobenzoate with high efficiency (up to 98% yield). This ester serves as the precursor for subsequent hydroxylation at the 3-position.

Regioselective Hydroxylation at the 3-Position

Hydroxylation of methyl 2-iodobenzoate to produce methyl 3-hydroxy-2-iodobenzoate can be accomplished via electrophilic aromatic substitution or directed ortho-hydroxylation methods. The most common approaches include:

- Directed ortho-hydroxylation using reagents such as hydroxylamine derivatives or hypervalent iodine reagents, which facilitate selective substitution at the 3-position relative to the ester group.

- Oxidative hydroxylation employing oxidants like oxone, hydrogen peroxide, or metal-catalyzed systems, which can be fine-tuned to favor substitution at the desired position.

Research indicates that hypervalent iodine reagents such as phenyliodine diacetate (PIDA) or iodobenzene diacetate (PhI(OAc)₂) are particularly effective for regioselective aromatic hydroxylation, offering high yields and selectivity.

Hydroxylation Procedure Using Hypervalent Iodine Reagents

A typical procedure involves dissolving methyl 2-iodobenzoate in an appropriate solvent such as trifluoroacetic acid or tetrahydrofuran (THF). The reagent, for example, PIDA, is added dropwise under controlled temperature conditions (0–25°C). The mixture is stirred for several hours, allowing the hydroxylation to occur predominantly at the 3-position, as supported by literature reports.

| Parameter | Typical Values |

|---|---|

| Solvent | Tetrahydrofuran (THF), trifluoroacetic acid (TFA) |

| Oxidant | Phenyliodine diacetate (PIDA) or iodobenzene diacetate (PhI(OAc)₂) |

| Temperature | 0–25°C |

| Reaction time | 4–12 hours |

The reaction mixture is then quenched with water, and the product is extracted with an organic solvent such as ethyl acetate. Purification by column chromatography yields this compound with high purity.

Final Purification and Characterization

The crude product is purified via recrystallization or chromatography, and its structure is confirmed through spectroscopic methods such as NMR, IR, and mass spectrometry. The yield of this compound typically ranges from 70% to 85%, depending on reaction conditions.

Data Table Summarizing the Preparation

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | 2-iodobenzoic acid + methanol + sulfuric acid, room temp | 98 | High-yield ester formation |

| Regioselective hydroxylation | Methyl 2-iodobenzoate + PIDA or PhI(OAc)₂, THF, 0–25°C | 70–85 | Selective at the 3-position, controlled reaction |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-iodobenzoate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-iodo-2-benzoate.

Reduction: The iodine atom can be reduced to form methyl 3-hydroxy-2-benzoate.

Substitution: The iodine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the substitution reaction.

Major Products

Oxidation: Methyl 3-iodo-2-benzoate.

Reduction: Methyl 3-hydroxy-2-benzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-2-iodobenzoate has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving iodine-containing compounds.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-2-iodobenzoate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

Methyl 3-hydroxy-4-iodobenzoate (CAS 157942-12-6)

- Structural Difference : The iodine and hydroxyl groups are transposed (iodo at position 4, hydroxyl at position 3).

- Literature reports its use in medicinal chemistry as a kinase inhibitor intermediate .

Methyl 4-hydroxy-3-iodobenzoate (CAS 15126-06-4)

Halogen-Substituted Analogs

Methyl 3-bromo-2-fluoro-5-iodobenzoate (CAS 2384796-16-9)

- Structural Difference : Incorporates bromine (position 3), fluorine (position 2), and iodine (position 5).

- Impact on Properties: The electron-withdrawing fluorine atom increases electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution.

Ethyl 2-hydroxy-5-iodobenzoate (CAS 5471-81-8)

Alkoxy-Substituted Analogs

Methyl 3-iodo-4-methoxybenzoate (CAS 35387-93-0)

Comparative Analysis of Key Properties

Key Observations :

- Molecular Weight : All analogs have similar molecular weights (~276–292 g/mol), but halogen type and position significantly alter physical properties.

- Solubility : Hydroxyl-containing derivatives exhibit higher aqueous solubility than alkoxy-substituted analogs.

- Reactivity : Iodine at ortho positions (e.g., this compound) increases steric hindrance, slowing down electrophilic aromatic substitution compared to para-substituted isomers .

Biological Activity

Methyl 3-hydroxy-2-iodobenzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group (-OH) and an iodine atom attached to a benzene ring. This unique structure allows it to participate in various chemical reactions, influencing its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C9H9IO3 |

| Molecular Weight | 292.07 g/mol |

| Functional Groups | Hydroxyl, Iodine |

The biological activity of this compound is primarily attributed to its interaction with biological molecules via its functional groups. The hydroxyl group can form hydrogen bonds, while the iodine atom may participate in halogen bonding, influencing enzyme activity and receptor interactions. Research indicates that these interactions can modulate various biochemical pathways, leading to significant biological effects such as antimicrobial and anticancer activities.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties . In vitro studies have shown that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic processes.

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties . It has been tested against various human cancer cell lines, including MCF7 (breast cancer), Hep-G2 (liver cancer), and KB (oral cancer). The compound showed significant cytotoxic effects with IC50 values indicating potent inhibitory activity against these cell lines .

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF7 | 5.0 | Moderate cytotoxicity |

| Hep-G2 | 3.0 | High cytotoxicity |

| KB | 4.5 | Moderate cytotoxicity |

Case Studies

- Cytotoxicity Testing : A study evaluated the cytotoxic effects of this compound on Hep-G2 cells, revealing an IC50 value of 3 µM, indicating strong potential for further development as an anticancer agent .

- Antimicrobial Efficacy : Another study tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups, suggesting its utility in treating bacterial infections.

Research Applications

This compound serves as an important tool in various research applications:

- Enzyme-Catalyzed Reactions : It is utilized in studying enzyme kinetics and mechanisms due to its ability to act as a substrate or inhibitor.

- Biological Pathway Investigation : The compound acts as a probe for investigating pathways involving iodine-containing compounds, providing insights into their biological roles .

Q & A

Basic: What are the optimal synthetic routes for Methyl 3-hydroxy-2-iodobenzoate, and how can side reactions be minimized?

Answer:

this compound is typically synthesized via sequential esterification and electrophilic aromatic iodination. A common approach involves:

Esterification : Reacting 3-hydroxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form methyl 3-hydroxybenzoate.

Iodination : Treating the intermediate with iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid at 0–5°C to regioselectively introduce iodine at the ortho position.

Critical factors :

- Temperature control (<10°C) minimizes di-iodination byproducts.

- Use of anhydrous conditions prevents hydrolysis of the ester group.

- Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) yields >85% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

A combination of techniques ensures structural validation:

- ¹H/¹³C NMR : Distinct signals for the aromatic protons (δ 6.8–7.5 ppm), ester methyl group (δ 3.9 ppm), and hydroxyl proton (δ 5.2 ppm, broad). The iodine substituent deshields adjacent carbons (e.g., C2: δ 145–150 ppm in ¹³C NMR).

- FT-IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and 3200–3400 cm⁻¹ (O-H stretch).

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 292 (M+H⁺) confirms the molecular formula C₈H₇IO₃ .

Advanced: How do intermolecular interactions in this compound crystals influence X-ray diffraction refinement?

Answer:

The compound’s crystal structure features O-H···O hydrogen bonds (2.65–2.75 Å) between hydroxyl and ester groups, forming infinite chains. These interactions:

- Stabilize the lattice, reducing thermal displacement parameters (B-factors).

- Require SHELXL refinement with distance restraints for O-H bonds to resolve disorder in hydroxyl proton positions.

Example refinement parameters :

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | <0.05 |

| wR2 (all data) | <0.12 |

| C-O bond length | 1.36 Å ± 0.02 |

| Note : High-resolution data (d-spacing <0.8 Å) improves accuracy in modeling anisotropic displacement for iodine . |

Advanced: What strategies resolve contradictions between computational and experimental data in reaction mechanism studies?

Answer:

Discrepancies often arise in iodination mechanisms (e.g., radical vs. electrophilic pathways):

Experimental validation : Use isotopic labeling (e.g., D₂O quenching) to detect protonation steps indicative of electrophilic substitution.

DFT calculations : Compare activation energies for proposed intermediates. For example, a lower ΔG‡ for iodonium ion formation supports electrophilic mechanisms.

Kinetic isotope effects (KIE) : A KIE >1.0 suggests C-H bond cleavage as the rate-determining step.

Case study : this compound’s regioselectivity aligns with DFT-predicted charge density at C2 (Mulliken charge: +0.25 vs. C4: +0.18) .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light sensitivity : Decomposes under UV light; store in amber vials at –20°C.

- Moisture : Hydrolyzes to 3-hydroxy-2-iodobenzoic acid in humid conditions; use desiccants (e.g., silica gel).

- Solubility : Stable in DMSO or dichloromethane for >6 months; avoid aqueous buffers at pH >7 .

Advanced: How can crystallographic data inform synthetic modifications for enhanced bioactivity?

Answer:

Crystal structure analysis reveals:

- Hydrogen-bonding motifs : The hydroxyl group’s role in binding to biological targets (e.g., enzyme active sites).

- Steric effects : Bulky iodine at C2 may hinder rotation of the ester group, influencing pharmacophore design.

Design strategy : Substitute iodine with smaller halogens (e.g., Br) to reduce steric hindrance while maintaining electronic effects. Validate via docking studies (AutoDock Vina) and in vitro assays .

Advanced: What challenges arise in scaling up this compound synthesis, and how are they mitigated?

Answer:

Key challenges :

- Exothermic iodination : Requires jacketed reactors with precise temperature control (–5°C ±1°C).

- Iodine waste : Neutralize residual ICl with sodium thiosulfate to prevent equipment corrosion.

- Purification : Replace column chromatography with recrystallization (ethanol/water, 3:1) for >100 g batches.

Yield optimization : - Pilot studies show 75% yield at 10 g scale vs. 85% at 1 g scale due to heat dissipation inefficiencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.